molecular formula C15H14ClFN2O2S B5353161 N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide

N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide

Cat. No.: B5353161
M. Wt: 340.8 g/mol
InChI Key: MAXMQZLJTGNWNX-SDXDJHTJSA-N
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Description

N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CF3DMeOBnS in the scientific literature.

Mechanism of Action

The mechanism of action of CF3DMeOBnS is not fully understood. However, it is believed that the compound interacts with specific functional groups in target molecules through covalent bonding or hydrogen bonding. This interaction can lead to changes in the structure and function of the target molecule, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
CF3DMeOBnS has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can selectively modify specific amino acid residues in proteins, resulting in changes in protein function. Additionally, CF3DMeOBnS has been shown to selectively bind to specific nucleic acid sequences, leading to changes in gene expression. In vivo studies have demonstrated that CF3DMeOBnS can be used as a fluorescent probe for imaging biological systems, allowing for the visualization of specific biomolecules in live cells and tissues.

Advantages and Limitations for Lab Experiments

CF3DMeOBnS has several advantages for use in lab experiments. It is a highly selective reagent that can modify specific functional groups in complex molecules. Additionally, its fluorescent properties make it a useful tool for imaging biological systems. However, there are also limitations to its use. CF3DMeOBnS can be toxic at high concentrations, and its reactivity can lead to unwanted side reactions in complex systems. Additionally, its use as a fluorescent probe is limited by its low quantum yield and photobleaching properties.

Future Directions

There are several future directions for research on CF3DMeOBnS. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, there is potential for the use of CF3DMeOBnS as a therapeutic agent for the treatment of specific diseases. Its ability to selectively modify specific amino acid residues in proteins could be used to target disease-causing proteins. Finally, there is potential for the development of new fluorescent probes based on the chemical structure of CF3DMeOBnS. By modifying the structure of the compound, it may be possible to develop probes with improved quantum yield and photostability.

Synthesis Methods

CF3DMeOBnS can be synthesized by reacting 4-fluoro-N,N-dimethylbenzenecarboximidamide with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid with a high purity.

Scientific Research Applications

CF3DMeOBnS has been extensively studied for its potential applications in various fields of science. It is commonly used as a reagent in organic synthesis reactions due to its ability to selectively modify specific functional groups in complex molecules. Additionally, CF3DMeOBnS has shown promise as a fluorescent probe for imaging biological systems. Its unique chemical structure allows it to selectively bind to specific biomolecules, such as proteins and nucleic acids, and emit a fluorescent signal upon excitation.

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-4-fluoro-N,N-dimethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2S/c1-19(2)15(11-3-7-13(17)8-4-11)18-22(20,21)14-9-5-12(16)6-10-14/h3-10H,1-2H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXMQZLJTGNWNX-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196268
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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